Cas no 1262007-05-5 (2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid)

2-クロロ-5-(3-N,N-ジメチルスルファモイルフェニル)安息香酸は、有機合成化学において重要な中間体として利用される化合物です。分子構造中にクロロ基とスルファモイル基を有しており、高い反応性と多様な誘導体合成への適用性が特徴です。特に医薬品中間体としての応用が期待され、精密有機合成における位置選択的反応や官能基変換に優れた性能を発揮します。N,N-ジメチルスルファモイル基の導入により、分子の極性調整が可能で、溶解性や生体適合性の制御に有利な特性を示します。また、芳香族骨格の剛直性と置換基の配置が、標的分子設計における立体配座制御に寄与します。

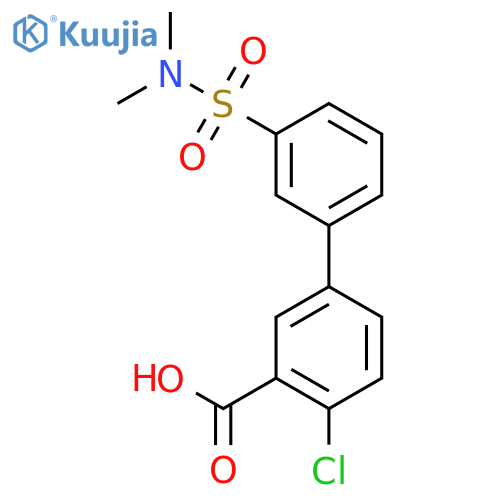

1262007-05-5 structure

商品名:2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

CAS番号:1262007-05-5

MF:C15H14ClNO4S

メガワット:339.793962001801

MDL:MFCD18322972

CID:5216884

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

- 2-Chloro-5-[3-(dimethylsulfamoyl)phenyl]benzoic acid

-

- MDL: MFCD18322972

- インチ: 1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19)

- InChIKey: IJPOLVUFIKXYJJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(=O)O)C1=CC=CC(=C1)S(N(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 502

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 83.1

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330251-5g |

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |

1262007-05-5 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB330251-5 g |

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |

1262007-05-5 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1262007-05-5 (2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1262007-05-5)2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0